Cas no 243844-34-0 (N-2-(chloromethyl)phenylmethanesulfonamide)

243844-34-0 structure
상품 이름:N-2-(chloromethyl)phenylmethanesulfonamide
N-2-(chloromethyl)phenylmethanesulfonamide 화학적 및 물리적 성질
이름 및 식별자
-
- N-(2-(chloromethyl)phenyl)methanesulfonamide
- N-2-(chloromethyl)phenylmethanesulfonamide
-
- 인치: 1S/C8H10ClNO2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,6H2,1H3
- InChIKey: BYAQOVLKPPTEAV-UHFFFAOYSA-N
- 미소: CS(NC1=CC=CC=C1CCl)(=O)=O
N-2-(chloromethyl)phenylmethanesulfonamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-170067-2.5g |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 2.5g |
$1509.0 | 2023-09-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00980285-1g |
N-[2-(Chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 1g |
¥3808.0 | 2023-03-20 | |
Chemenu | CM469657-100mg |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95%+ | 100mg |
$818 | 2023-03-20 | |
Enamine | EN300-170067-0.25g |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 0.25g |
$383.0 | 2023-09-20 | |
1PlusChem | 1P01B1N3-10g |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 10g |
$4160.00 | 2024-05-21 | |
1PlusChem | 1P01B1N3-1g |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 1g |
$1014.00 | 2024-05-21 | |
1PlusChem | 1P01B1N3-2.5g |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 2.5g |
$1927.00 | 2024-05-21 | |
A2B Chem LLC | AV94159-50mg |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 50mg |
$224.00 | 2024-04-20 | |
A2B Chem LLC | AV94159-100mg |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 100mg |
$318.00 | 2024-04-20 | |
A2B Chem LLC | AV94159-10g |
N-[2-(chloromethyl)phenyl]methanesulfonamide |
243844-34-0 | 95% | 10g |
$3525.00 | 2024-04-20 |
N-2-(chloromethyl)phenylmethanesulfonamide 관련 문헌
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
243844-34-0 (N-2-(chloromethyl)phenylmethanesulfonamide) 관련 제품
- 1226447-29-5(N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2137509-75-0(N,3-bis(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide)
- 953009-15-9(5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate)
- 349-69-9(3-chloro-4-nitrobenzene-1-sulfonyl fluoride)
- 2137743-00-9(1H-1,2,3-Triazole-4-methanamine, 1-(3-azetidinyl)-N,N-dimethyl-)
- 2228504-85-4(2-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-2-methylpropanoic acid)
- 1352510-53-2(1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane)
- 2228320-20-3(4-(6-methoxypyridin-3-yl)-2-methylbutanoic acid)
- 894067-43-7(2-({6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}methyl)pyridine)
- 1415559-93-1(methyl 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate)
추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량